Vinyl 2,2,5,5-tetramethylhexanoate
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Overview
Description
Vinyl 2,2,5,5-tetramethylhexanoate is an organic compound with the molecular formula C12H22O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl 2,2,5,5-tetramethylhexanoate can be synthesized through esterification reactions involving 2,2,5,5-tetramethylhexanoic acid and vinyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
Vinyl 2,2,5,5-tetramethylhexanoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The vinyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vinyl 2,2,5,5-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its role in creating biodegradable materials for medical implants and devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties
Mechanism of Action
The mechanism of action of vinyl 2,2,5,5-tetramethylhexanoate involves its ability to undergo polymerization reactions, forming long-chain polymers. These polymers can interact with various molecular targets, such as proteins and enzymes, through non-covalent interactions. The pathways involved in these interactions depend on the specific application and the nature of the polymer formed .
Comparison with Similar Compounds
Similar Compounds
Vinyl acetate: Another vinyl ester used in polymerization reactions.
Vinyl laurate: A vinyl ester with a longer alkyl chain, used in similar applications.
Vinyl benzoate: A vinyl ester with an aromatic ring, offering different properties compared to aliphatic vinyl esters.
Uniqueness
Vinyl 2,2,5,5-tetramethylhexanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can lead to polymers with enhanced thermal stability and mechanical strength, making it suitable for specialized applications in various fields .
Properties
CAS No. |
84195-75-5 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethenyl 2,2,5,5-tetramethylhexanoate |
InChI |
InChI=1S/C12H22O2/c1-7-14-10(13)12(5,6)9-8-11(2,3)4/h7H,1,8-9H2,2-6H3 |
InChI Key |
KHRVSSXNHCFXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C)(C)C(=O)OC=C |
Origin of Product |
United States |
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